molecular formula C19H19IN2O3 B5374128 N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide

N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide

Cat. No.: B5374128
M. Wt: 450.3 g/mol
InChI Key: ZYHADOZPIHQLJQ-GHRIWEEISA-N
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Description

N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an iodine atom and a hydroxypropylamino group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can activate or deactivate specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in biochemical applications. The hydroxypropylamino group also provides additional sites for hydrogen bonding, increasing its versatility in various chemical and biological contexts.

Properties

IUPAC Name

N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O3/c20-16-9-7-15(8-10-16)18(24)22-17(19(25)21-11-4-12-23)13-14-5-2-1-3-6-14/h1-3,5-10,13,23H,4,11-12H2,(H,21,25)(H,22,24)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHADOZPIHQLJQ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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